Copaene Copaene Copaene is a natural product found in Aristolochia triangularis, Magnolia officinalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 138874-68-7
VCID: VC16213231
InChI: InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3
SMILES:
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

Copaene

CAS No.: 138874-68-7

Cat. No.: VC16213231

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Copaene - 138874-68-7

Specification

CAS No. 138874-68-7
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name 1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Standard InChI InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3
Standard InChI Key VLXDPFLIRFYIME-UHFFFAOYSA-N
Canonical SMILES CC1=CCC2C3C1C2(CCC3C(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

α-Copaene belongs to the tricyclic sesquiterpene class, featuring a fused ring system comprising two six-membered rings and one five-membered ring. The molecule contains a chiral center at C4, resulting in two enantiomers: the naturally predominant (–)-α-copaene and the less common (+)-enantiomer . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair-boat-chair conformation of its tricyclic framework, with key structural elements including:

  • A central bicyclo[4.4.0]decane system

  • Exocyclic double bond between C5-C6

  • Isopropyl substituent at C10

The (–)-enantiomer demonstrates a specific optical rotation of [α]D25=2.36°[α]^{25}_D = -2.36° (in chloroform), while the (+)-form exhibits positive rotation values critical for insect attractancy .

Physical and Thermodynamic Characteristics

Experimental data from controlled studies reveal α-copaene’s stability under standard conditions:

PropertyValueMeasurement ConditionsSource
Density0.939 g/cm³25°C
Boiling Point248.5°C760 mmHg
Melting Point74°CLit.
Flash Point105.1°CClosed cup
Vapor Pressure0.023 mmHg25°C
LogP (Octanol-Water)4.81Predicted

The compound’s hydrophobicity (LogP >4) facilitates accumulation in lipid-rich plant tissues and insect cuticles, explaining its efficacy as a semiochemical .

Biosynthesis and Production Methodologies

Natural Biosynthesis in Plants

In Copaifera langsdorffii, the primary natural source, α-copaene synthesis occurs via the mevalonate (MVA) pathway:

  • Precursor Formation:

    • Cyclization of farnesyl pyrophosphate (FPP) by copaene synthase

    • Stereospecific hydride shifts mediated by enzyme active sites

  • Tissue-Specific Accumulation:

    • Resin ducts: 12-18% of essential oil content

    • Leaf trichomes: 3-5% concentration

Steam distillation extraction yields 0.7-1.2% α-copaene from dried copaiba resin, with purity levels reaching 92-95% after silica gel chromatography .

Microbial Metabolic Engineering

Pioneering work by Zhang et al. (2022) established Escherichia coli as a viable platform for de novo α-copaene production :

Strain Engineering Strategy:

  • Heterologous expression of Piper nigrum copaene synthase (PnCS)

  • Overexpression of Saccharomyces cerevisiae FPP synthase (ERG20)

  • Modular optimization of MVA pathway genes

Performance Metrics:

ParameterBaselineOptimizedImprovement
Titer (mg/L)0.3426.678.1×
Yield (mg/g glucose)0.0110.8577.3×
Productivity (mg/L/h)0.0141.1179.3×

This microbial platform achieved 98.7% enantiomeric excess of (–)-α-copaene, demonstrating industrial scalability .

Agricultural Applications: Pest Management

Attractancy Mechanisms

α-Copaene functions as a kairomone for multiple agricultural pests through specific olfactory receptor interactions:

Target Species:

  • Ceratitis capitata (Mediterranean fruit fly)

  • Bactrocera oleae (Olive fruit fly)

  • Euwallacea nr. fornicatus (Tea shot-hole borer)

Dose-Response Relationships:

SpeciesEC₅₀ (μg/mL)Maximum Attraction (%)
C. capitata1.24 ± 0.1882.3 ± 3.1
E. nr. fornicatus0.89 ± 0.1194.7 ± 2.8

Field trials demonstrate synergism with quercivorol, enhancing trap efficacy by 137-154% compared to single-component lures .

ActivityModel SystemIC₅₀/EC₅₀Mechanism
Anti-inflammatoryRAW264.7 macrophages12.3 μMNF-κB inhibition (–80.2%)
AntioxidantDPPH assay0.87 mg/mLRadical scavenging (81.4%)
AntimicrobialS. aureus256 μg/mLMembrane disruption

Molecular docking simulations indicate strong binding affinity (–9.3 kcal/mol) to cyclooxygenase-2 active sites, suggesting potential as a COX-2 inhibitor .

Analytical Characterization Techniques

Spectroscopic Fingerprinting

Advanced analytical methods ensure quality control in α-copaene production:

NMR Spectral Data:

  • 1^1H NMR (CDCl₃): δ 5.20 (br s, H-5), 2.25-2.05 (m, H-2, H-5), 1.70 (s, C=CCH₃), 0.82 (dd, J=7,5 Hz, CH(CH₃)₂)

  • 13^{13}C NMR: 143.9 ppm (C6), 116.0 ppm (C5), 44.7 ppm (C1)

Mass Fragmentation Pattern:

  • m/z 204 (M⁺, 20%), 161 (96), 133 (11), 119 (100)

Emerging Production Technologies

Continuous Extraction Systems

Novel clove oil fractionation achieves 98.2% α-copaene purity through:

  • Preparative HPLC (LiChrosorb Si60 column)

  • Hexane/ethyl acetate gradient elution

  • Cyclic steady-state operation (98.7% recovery)

Synthetic Biology Advances

CRISPRi-mediated repression of competitive pathways in E. coli increased flux toward FPP by 83%, enabling titers exceeding 30 mg/L in fed-batch bioreactors .

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